Cas no 209673-37-0 ((5beta,9beta,13xi,22R,23S)-5,9,23-trihydroxy-18,22-cycloergosta-6,8(14)-diene-3,11-dione)

209673-37-0 structure
Nome del prodotto:(5beta,9beta,13xi,22R,23S)-5,9,23-trihydroxy-18,22-cycloergosta-6,8(14)-diene-3,11-dione
(5beta,9beta,13xi,22R,23S)-5,9,23-trihydroxy-18,22-cycloergosta-6,8(14)-diene-3,11-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5beta,9beta,13xi,22R,23S)-5,9,23-trihydroxy-18,22-cycloergosta-6,8(14)-diene-3,11-dione
- Cyclopenta[13,17]-18-norandrosta-6,8(14)-diene-3,11-dione, 3',4',5',17-tetrahydro-5,9-dihydroxy-4'-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-3'-methyl-, (3'β,4'β,5β,9β,17α)- (9CI)
- 3,11-Dioxo-18,22-cycloergosta-4,6,8(14)-triene-5.beta.,9.beta.,23S-triol
- 209673-37-0
- (5R,6S,7R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione
- 5,9,23-Trihydroxy-18,22-cycloergosta-6,8(14)-diene-3,11-dione
- 3,11-Dioxo-18,22-cycloergosta-4,6,8(14)-triene-5beta,9beta,23S-triol
- DTXSID70943258
- Emesterone A
- dihydroxy-[(1S,2R)-1-hydroxy-2,3-dimethyl-butyl]-dimethyl-[?]dione
-
- Inchi: 1S/C28H40O5/c1-15(2)16(3)24(31)19-13-26-14-23(30)28(33)22(21(26)7-6-20(26)17(19)4)9-11-27(32)12-18(29)8-10-25(27,28)5/h9,11,15-17,19-20,24,31-33H,6-8,10,12-14H2,1-5H3/t16-,17-,19-,20-,24+,25+,26?,27+,28-/m1/s1
- Chiave InChI: WFVBCGMGZQZOAE-QJHBJTLGSA-N
- Sorrisi: O[C@@]12C(CC34C(=C1C=C[C@@]1(CC(CC[C@]21C)=O)O)CC[C@@H]3[C@H](C)[C@H]([C@H]([C@H](C)C(C)C)O)C4)=O
Proprietà calcolate
- Massa esatta: 456.287574
- Massa monoisotopica: 456.287574
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 3
- Complessità: 963
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 94.8
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 648.1°C at 760 mmHg
- Punto di infiammabilità: 359.8°C
- Indice di rifrazione: 1.593
(5beta,9beta,13xi,22R,23S)-5,9,23-trihydroxy-18,22-cycloergosta-6,8(14)-diene-3,11-dione Letteratura correlata
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
209673-37-0 ((5beta,9beta,13xi,22R,23S)-5,9,23-trihydroxy-18,22-cycloergosta-6,8(14)-diene-3,11-dione) Prodotti correlati
- 899751-99-6(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-ethoxyphenyl)acetamide)
- 872861-98-8(N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 1262014-82-3(3-Chloro-5-cyanocinnamic acid)
- 1807186-04-4(2-Bromo-6-trifluoromethyl-3-(trifluoromethylthio)aniline)
- 2308471-38-5(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-hydroxypiperidine-3-carboxylic acid)
- 2137093-68-4((1r,3r)-1-(3,5-dimethylphenyl)-3-fluorocyclobutane-1-carbaldehyde)
- 893585-57-4((3-ethoxypropyl)(2-methylphenyl)methylamine)
- 1805355-04-7(4-Cyano-5-(difluoromethyl)-3-hydroxy-2-iodopyridine)
- 2060046-34-4(N-(2,3-difluorophenyl)-1H-pyrazol-4-amine)
- 2228870-04-8(4-{bicyclo2.2.1heptan-2-yl}-1H-pyrazole)
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
